REACTION_CXSMILES
|
C([Li])CCC.[CH2:6]([O:13][C:14]1[CH:19]=[CH:18][C:17](Br)=[C:16]([CH2:21][CH3:22])[CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:23](=[O:25])=[O:24].O>CCCCCC.O1CCCC1.C1(C)C=CC=CC=1>[CH2:6]([O:13][C:14]1[CH:19]=[CH:18][C:17]([C:23]([OH:25])=[O:24])=[C:16]([CH2:21][CH3:22])[CH:15]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)Br)CC
|
Name
|
|
Quantity
|
2.28 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5.35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1.5 hrs at that temperature
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with a 1 mol/L aqueous solution of sodium hydroxide
|
Type
|
ADDITION
|
Details
|
was adjusted to pH 3 with an addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C(=O)O)C=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.432 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |